AV123 vs. MBM105: Direct RIPK1 Biochemical Potency Head-to-Head Comparison
In a direct head-to-head biochemical assay using recombinant RIPK1, AV123 (Compound 12) exhibited an IC50 value of 12.12 μM, whereas the structurally optimized analog MBM105 (Compound 67) demonstrated ~4.2-fold greater potency with an IC50 of 2.89 μM under identical assay conditions [1].
| Evidence Dimension | RIPK1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12.12 μM |
| Comparator Or Baseline | MBM105 (Compound 67), IC50 = 2.89 μM |
| Quantified Difference | ~4.2-fold lower potency vs. MBM105 |
| Conditions | Recombinant RIPK1 ADP-Glo kinase assay |
Why This Matters
Procurement selection between AV123 and MBM105 must account for a 4.2-fold potency difference in the primary target engagement assay, which directly impacts the required working concentration in downstream cellular models.
- [1] Bach S, et al. Discovery of simplified benzazole fragments derived from the marine benzosceptrin B as necroptosis inhibitors involving the receptor interacting protein Kinase-1. European Journal of Medicinal Chemistry. 2020; 201: 112474. View Source
